4-(4-Fluorophenyl)-7,8-dimethoxy-2-naphthoic acid
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Overview
Description
4-(4-Fluorophenyl)-7,8-dimethoxy-2-naphthoic acid is an organic compound characterized by a naphthoic acid core substituted with a fluorophenyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-7,8-dimethoxy-2-naphthoic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene, 7,8-dimethoxy-2-naphthoic acid, and appropriate reagents for coupling reactions.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to attach the 4-fluorophenyl group to the naphthoic acid core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-7,8-dimethoxy-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or reduced aromatic compounds.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Fluorophenyl)-7,8-dimethoxy-2-naphthoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. Fluorinated compounds often have enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors or fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-7,8-dimethoxy-2-naphthoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the methoxy groups may influence the compound’s solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-2-naphthoic acid: Lacks the methoxy groups, which may affect its solubility and reactivity.
7,8-Dimethoxy-2-naphthoic acid: Lacks the fluorophenyl group, which may reduce its biological activity and binding affinity.
4-(4-Chlorophenyl)-7,8-dimethoxy-2-naphthoic acid: Similar structure but with a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.
Uniqueness
4-(4-Fluorophenyl)-7,8-dimethoxy-2-naphthoic acid is unique due to the combination of the fluorophenyl and methoxy groups on the naphthoic acid core
Properties
Molecular Formula |
C19H15FO4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7,8-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H15FO4/c1-23-17-8-7-14-15(11-3-5-13(20)6-4-11)9-12(19(21)22)10-16(14)18(17)24-2/h3-10H,1-2H3,(H,21,22) |
InChI Key |
DKRYUAWCFVXINV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=C2)C(=O)O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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